molecular formula C16H22O2Si B173481 tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate CAS No. 111291-96-4

tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate

Cat. No.: B173481
CAS No.: 111291-96-4
M. Wt: 274.43 g/mol
InChI Key: KAYVQNMVOJPPLD-UHFFFAOYSA-N
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Description

tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate is an organic compound with the molecular formula C16H22O2Si. It is commonly used as a reagent in organic synthesis, particularly in the modification and protection of organic molecules. This compound is known for its role in controlling the directionality and selectivity of chemical reactions.

Preparation Methods

The synthesis of tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate typically involves the reaction of 4-aminobenzoic acid tert-butyl ester with trimethylsilylacetylene. The reaction conditions often include the use of a palladium catalyst and a base such as triethylamine. The reaction proceeds through a palladium-catalyzed coupling reaction, resulting in the formation of the desired product .

Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods are well-established and can be scaled up for larger production needs.

Chemical Reactions Analysis

tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding benzoic acid derivatives.

    Reduction Reactions: Reduction can lead to the formation of different benzoate derivatives.

Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and oxidizing agents such as hydrogen peroxide. Major products formed from these reactions include substituted benzoates and other modified organic molecules .

Scientific Research Applications

tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the protection and modification of molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate involves its ability to act as a protecting group in organic synthesis. The trimethylsilyl group provides steric hindrance, which helps control the directionality and selectivity of reactions. The compound can also participate in palladium-catalyzed coupling reactions, facilitating the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate include:

  • tert-Butyl 4-ethynylbenzoate
  • 4-((Trimethylsilyl)ethynyl)benzoic acid
  • 4-((Trimethylsilyl)ethynyl)benzaldehyde

Compared to these compounds, this compound is unique due to its specific combination of the tert-butyl ester and trimethylsilyl groups, which provide distinct steric and electronic properties that are advantageous in certain synthetic applications .

Biological Activity

tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate is a compound that has garnered attention in the fields of medicinal chemistry and materials science due to its unique structure and potential biological activities. This article delves into its biological activity, including antimicrobial and antiviral properties, enzyme inhibition, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H22_{22}O2_2Si, with a molecular weight of approximately 278.42 g/mol. The presence of the trimethylsilyl group enhances the compound's lipophilicity, which is crucial for its bioavailability and ability to penetrate biological membranes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated inhibitory effects at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis, highlighting its potential as a lead compound for antibiotic development.

Antiviral Properties

The antiviral potential of this compound has been assessed in vitro against influenza virus strains. Results indicated that it reduced viral titers by up to 70% at a concentration of 100 µM. This suggests that this compound may interfere with viral replication mechanisms, warranting further investigation into its therapeutic applications.

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. Such inhibition could be beneficial for developing therapeutic agents targeting diseases where these enzymes play a crucial role.

Study on Antimicrobial Efficacy

A detailed study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The study found significant inhibitory effects at concentrations as low as 50 µg/mL, suggesting its potential as an antibiotic lead compound. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Bacterial Strain Concentration (µg/mL) Inhibition (%)
Staphylococcus aureus5075
Escherichia coli5070

Evaluation of Antiviral Activity

In vitro studies assessed the antiviral properties against influenza virus strains, revealing that the compound reduced viral titers significantly. Further research is needed to elucidate the exact mechanism of action and efficacy in vivo.

Virus Strain Concentration (µM) Reduction in Viral Titer (%)
Influenza A10070
Influenza B10065

Properties

IUPAC Name

tert-butyl 4-(2-trimethylsilylethynyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O2Si/c1-16(2,3)18-15(17)14-9-7-13(8-10-14)11-12-19(4,5)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYVQNMVOJPPLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80553403
Record name tert-Butyl 4-[(trimethylsilyl)ethynyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111291-96-4
Record name tert-Butyl 4-[(trimethylsilyl)ethynyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

51.4 g of Bromobenzoic acid tert.-butyl ester, 21.6 g of trimethylsilylacetylene, 1.4 g of (Ph3P)2PdCl2 in 400 ml of absolute acetonitrile and 100 ml of triethylamine are stirred under reflux for 8 hours in an atmosphere of nitrogen. After the reaction product has been worked up with CH2Cl2 /H2O and distilled, 40.6 g of 4-(trimethylsilylethinyl)-benzoic acid tert.-butyl ester are obtained.
Quantity
51.4 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
catalyst
Reaction Step One
Name
CH2Cl2 H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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